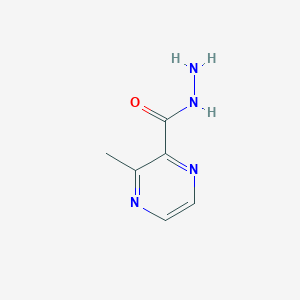

3-Methylpyrazine-2-carbohydrazide

描述

Synthesis Analysis

The synthesis of 3-Methylpyrazine-2-carbohydrazide derivatives involves multiple steps, starting with the esterification of pyrazinoic acid followed by refluxing with hydrazine hydrate to yield the desired carbohydrazide. This compound then serves as a precursor for further chemical modifications. The process of synthesizing these derivatives has been explored in various studies, demonstrating the compound's flexibility in forming diverse chemical structures (Makhija, 2009).

Molecular Structure Analysis

The molecular structure of 3-Methylpyrazine-2-carbohydrazide and its derivatives has been studied using techniques such as FT-IR, NMR, ESI-MS, and X-ray diffraction. These studies reveal the compound's complex structure, including its bonding patterns and the spatial arrangement of its atoms. The detailed structural analysis provides insights into how modifications in the structure can influence the compound's physical and chemical properties (Karrouchi et al., 2020).

Chemical Reactions and Properties

3-Methylpyrazine-2-carbohydrazide participates in a variety of chemical reactions, demonstrating its versatility as a synthetic building block. Its reactivity with different aromatic aldehydes to yield various derivatives highlights its potential in organic synthesis. The compound's ability to form stable structures with different substituents makes it an interesting subject for the development of new chemical entities with potential biological activities (Ahmad et al., 2016).

科学研究应用

Synthesis and Antibacterial Activity

One study focused on synthesizing derivatives of 5-methylpyrazine-2-carbohydrazide to evaluate their antibacterial activity. The research demonstrated that certain derivatives exhibit promising activity against both Gram-positive and Gram-negative bacterial strains. This underscores the potential of 3-methylpyrazine-2-carbohyhydrazide derivatives as candidates for developing new antibacterial agents (Makhija, 2009).

Anticonvulsant Activity and SAR Analysis

Another study synthesized 3-aminopyrroles and evaluated them for anticonvulsant activity, providing insights into structure-activity relationships (SAR) and highlighting the role of the pyrazine moiety in modulating biological activity. This research could inform the development of new drugs targeting neurological disorders (Unverferth et al., 1998).

Heterocyclic Chemistry Studies

Research into heterocyclic chemistry explored the ring-opening reactions of 4-hydroxypteridine derivatives, leading to the formation of 3-aminopyrazine-2-carbohydrazides. This work contributes to the understanding of heterocyclic ring transformations and the synthesis of novel compounds (Clark & Neath, 1966).

Supramolecular Interactions in Biologically Relevant Compounds

A study on 2-pyrazineformamide thiosemicarbazones and their cyclization products delved into crystal structures and supramolecular interactions. This research has implications for the design of molecules with specific biological functions, such as drug candidates or molecular sensors (Castiñeiras et al., 2014).

Anti-tubercular Scaffold Design

Another significant application involves the design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives as potential anti-tubercular agents. This work illustrates the compound's role as a scaffold for developing new drugs to combat tuberculosis, highlighting its significance in addressing global health challenges (Miniyar et al., 2017).

属性

IUPAC Name |

3-methylpyrazine-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O/c1-4-5(6(11)10-7)9-3-2-8-4/h2-3H,7H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMIPWPKDXVCJNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00551840 | |

| Record name | 3-Methylpyrazine-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00551840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylpyrazine-2-carbohydrazide | |

CAS RN |

104893-68-7 | |

| Record name | 3-Methylpyrazine-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00551840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,3]Thiazolo[3,2-a]benzimidazol-6-ol](/img/structure/B12975.png)